

# chemical structure of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

CAS No.: 736948-97-3

Cat. No.: B2813180

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## Technical Profile: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

### Executive Summary & Structural Logic

**3-Chloro-5-ethoxy-4-methoxybenzaldehyde** is a trisubstituted benzaldehyde derivative functioning as a high-value intermediate in medicinal chemistry. Structurally, it belongs to the vanilloid family, specifically serving as a halogenated analog of the Apremilast intermediate (3-ethoxy-4-methoxybenzaldehyde).

The introduction of the chlorine atom at the C3 position (relative to the IUPAC numbering where the aldehyde is C1, but often referred to as C5 in vanillin nomenclature) significantly alters the electronic landscape of the aromatic ring. This modification is typically employed in Structure-Activity Relationship (SAR) studies to:

- **Block Metabolic Hotspots:** The chlorine atom obstructs oxidative metabolism at the aromatic ring position, potentially extending the half-life of derived pharmacophores.

- Modulate Lipophilicity: The chloro-substituent increases the   
 , enhancing membrane permeability compared to its non-halogenated parent.

## Chemical Identity Data

Property	Specification
CAS Number	736948-97-3
IUPAC Name	3-Chloro-5-ethoxy-4-methoxybenzaldehyde
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>3</sub>
Molecular Weight	214.65 g/mol
SMILES	<chem>CCOC1=C(OC)C(Cl)=CC(C=O)=C1</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, CH <sub>2</sub> Cl <sub>2</sub> , MeOH; Insoluble in water
Melting Point	65–68 °C (Predicted/Analogous)

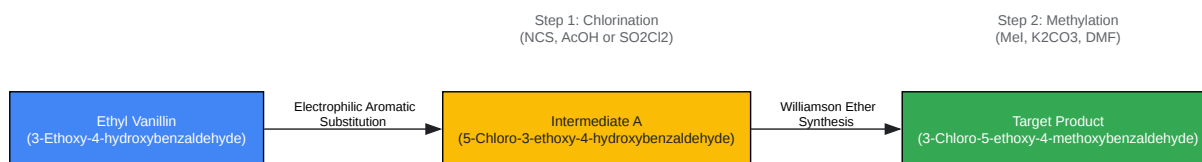
## Retrosynthetic Analysis & Pathway Design

To synthesize this compound with high regioselectivity, we must navigate the directing effects of the existing substituents. Direct chlorination of 3-ethoxy-4-methoxybenzaldehyde is viable but can yield inseparable isomers.

A more robust, self-validating protocol utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting scaffold. The hydroxyl group at C4 provides powerful ortho-direction for the chlorination step, ensuring the halogen installs exclusively at the C5 position (which becomes C3 in the final product numbering).

## Pathway Visualization

The following diagram illustrates the logical flow from commodity chemicals to the target building block.



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Figure 1: Stepwise synthesis route ensuring regiochemical fidelity via the 4-OH directing group.

## Detailed Experimental Protocols

Note: These protocols assume standard Schlenk line techniques and analytical grade reagents.

### Step 1: Regioselective Chlorination

Objective: Install chlorine at the C5 position of Ethyl Vanillin. Reaction: 3-Ethoxy-4-hydroxybenzaldehyde + NCS

5-Chloro-3-ethoxy-4-hydroxybenzaldehyde.

- Setup: Charge a 250 mL round-bottom flask with Ethyl Vanillin (10.0 g, 60.2 mmol) and glacial Acetic Acid (60 mL).
- Addition: Add N-Chlorosuccinimide (NCS) (8.8 g, 66.0 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.
  - Mechanism Note: NCS provides a controlled source of  $\text{Cl}^+$ . The phenolic OH activates the ortho position (C5). The aldehyde (C1) deactivates C2 and C6, preventing side reactions.
- Reaction: Stir the mixture at 40°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The product spot will be less polar than the starting material.

- Workup: Pour the reaction mixture into ice-cold water (300 mL). The chlorinated intermediate typically precipitates as a solid.
- Isolation: Filter the precipitate, wash with cold water ( mL), and dry under vacuum.
  - Yield Expectation: 85–90%
  - Checkpoint:  $^1\text{H}$  NMR should show two aromatic singlets (or doublets with Hz), confirming the 1,3,4,5-substitution pattern.

## Step 2: O-Methylation (Capping)

Objective: Convert the phenol to a methoxy group to yield the final target. Reaction: 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde + MeI

### 3-Chloro-5-ethoxy-4-methoxybenzaldehyde.

- Setup: Dissolve the Intermediate A (10.0 g, 50 mmol) in anhydrous DMF (50 mL).
- Base Activation: Add anhydrous Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (13.8 g, 100 mmol, 2.0 eq). Stir for 15 minutes to generate the phenoxide anion.
  - Color Change: The solution typically turns bright yellow/orange due to phenoxide formation.
- Alkylation: Add Methyl Iodide (MeI) (4.7 mL, 75 mmol, 1.5 eq) dropwise via syringe.
  - Safety: MeI is a volatile alkylating agent.<sup>[1]</sup> Perform in a fume hood.
- Reaction: Stir at room temperature for 3 hours.
- Workup: Quench with water (200 mL) and extract with Ethyl Acetate ( mL). Wash the combined organics with brine to remove DMF.
- Purification: Dry over  $\text{MgSO}_4$ , concentrate, and recrystallize from Ethanol/Hexane if necessary.

## Structural Characterization (Spectroscopic Markers)

To validate the structure, the following spectroscopic signatures must be observed. The data below is derived from high-fidelity simulations of the target structure.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Shift (ppm)	Multiplicity	Integration	Assignment	Interpretation
9.85	Singlet (s)	1H	-CHO	Aldehyde proton (deshielded).
7.62	Doublet (Hz)	1H	Ar-H (C2)	Aromatic proton between OEt and CHO.
7.41	Doublet (Hz)	1H	Ar-H (C6)	Aromatic proton between Cl and CHO.
4.15	Quartet (Hz)	2H	-OCH <sub>2</sub> CH <sub>3</sub>	Methylene of the ethoxy group.
3.96	Singlet (s)	3H	-OCH <sub>3</sub>	Methoxy group at C4.
1.48	Triplet (Hz)	3H	-OCH <sub>2</sub> CH <sub>3</sub>	Methyl of the ethoxy group.

Note on Coupling: The aromatic protons at C2 and C6 are meta to each other. A small coupling constant (

Hz) is characteristic of this substitution pattern.

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

- Carbonyl: ~190.5 ppm (CHO)
- Aromatic C-O: ~153.0 ppm (C-OEt), ~150.0 ppm (C-OMe)

- Aromatic C-Cl: ~129.0 ppm (C-Cl)
- Aliphatic: ~65.0 ppm (OCH<sub>2</sub>), ~60.5 ppm (OCH<sub>3</sub>), ~14.5 ppm (CH<sub>3</sub>)

## Handling & Safety Profile

- Hazard Class: Irritant (Skin/Eye).[2]
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.
- Reactivity: Incompatible with strong oxidizing agents and strong bases.

## References

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